Tedanolide C
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H50O11 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(4R,7R,8R,9E,11R,12R,14R,15S,17R)-4,8,12,14,17-pentahydroxy-17-[(S)-hydroxy-[(2S,3R)-3-[(Z,2R)-pent-3-en-2-yl]oxiran-2-yl]methyl]-5,5,7,9,11,15-hexamethyl-1-oxacyclooctadec-9-ene-2,6,16-trione |
InChI |
InChI=1S/C31H50O11/c1-9-10-15(2)25-26(42-25)29(39)31(40)14-41-23(35)13-22(34)30(7,8)27(37)19(6)24(36)17(4)11-16(3)20(32)12-21(33)18(5)28(31)38/h9-11,15-16,18-22,24-26,29,32-34,36,39-40H,12-14H2,1-8H3/b10-9-,17-11+/t15-,16-,18+,19-,20-,21-,22-,24+,25-,26-,29+,31+/m1/s1 |
InChI Key |
YUQHSDNPKBOWAI-XOPMJNLVSA-N |
Isomeric SMILES |
C/C=C\[C@@H](C)[C@@H]1[C@@H](O1)[C@@H]([C@@]2(COC(=O)C[C@H](C(C(=O)[C@@H]([C@H](/C(=C/[C@H]([C@@H](C[C@H]([C@@H](C2=O)C)O)O)C)/C)O)C)(C)C)O)O)O |
Canonical SMILES |
CC=CC(C)C1C(O1)C(C2(COC(=O)CC(C(C(=O)C(C(C(=CC(C(CC(C(C2=O)C)O)O)C)C)O)C)(C)C)O)O)O |
Synonyms |
tedanolide C |
Origin of Product |
United States |
Structural Elucidation Methodologies and Stereochemical Assignment
Spectroscopic Techniques Employed in Initial Structure Determination
The foundational work to establish the planar structure and connectivity of Tedanolide (B1239426) C involved a suite of sophisticated spectroscopic experiments. nih.gov
NMR spectroscopy was the principal tool for deciphering the carbon skeleton and the placement of functional groups within the Tedanolide C molecule. A comprehensive set of one-dimensional (¹H, ¹³C) and two-dimensional (DQF-COSY, GHSQC, GHMBC, GHETLOC, G-BIRDR-HSQMBC) NMR experiments was employed to assemble the structural fragments. nih.govacs.org
The chemical shifts (δ) in the proton (¹H) and carbon-13 (¹³C) NMR spectra provided the initial clues to the chemical environment of each atom. For instance, analysis of the chemical shifts indicated the presence of a Z-configured double bond between C-21 (δC 131.6) and C-22 (δC 127.1), with corresponding proton signals at δH 5.27 and δH 5.54, respectively. nih.gov The presence of oxygenated carbons was inferred from their characteristic downfield shifts, such as C-17, a methine bearing a hydroxyl group, which appeared at δH 3.51 and δC 75.1. nih.gov
Further analysis identified a trans-epoxide ring involving C-18 (δC 59.1) and C-19 (δC 62.3), with proton signals at δH 2.99 and δH 2.74, respectively. nih.gov The presence of an ester carbonyl was confirmed by a signal at δC 172.6 (C-1), while a ketone carbonyl was assigned to C-15. nih.gov The various methyl, methylene, and methine signals throughout the spectra were pieced together into structural fragments using correlation spectroscopy. nih.govnih.gov
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for Key Fragments of this compound nih.gov
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Structural Feature |
| 1 | - | 172.6 | Ester Carbonyl |
| 15 | - | - | Ketone Carbonyl |
| 16 | - | 84.5 | Quaternary Oxygenated Carbon |
| 17 | 3.51 | 75.1 | Oxygenated Methine |
| 18 | 2.99 | 59.1 | trans-Epoxide |
| 19 | 2.74 | 62.3 | trans-Epoxide |
| 21 | 5.27 | 131.6 | Z-Double Bond |
| 22 | 5.54 | 127.1 | Z-Double Bond |
| 30 | 4.02, 4.18 | - | Oxymethylene |
Note: NMR data are typically recorded in a deuterated solvent, such as CDCl₃ or CD₃OD. Chemical shifts are referenced to the residual solvent signal. rsc.orgacs.org
Scalar couplings (J-couplings) between nuclei were critical for confirming connectivity and deducing stereochemical relationships. nih.gov Homonuclear proton-proton coupling constants (³JHH), measured from ¹H and DQF-COSY spectra, established the sequence of protons within spin systems. nih.gov For example, the large coupling constant between H-19 and H-20 (J = 6.9 Hz) suggested an anti relationship between these two protons. nih.gov Similarly, the coupling constant for the double bond between C-21 and C-22 was measured as 10.8 Hz, confirming its Z geometry. nih.gov
Heteronuclear coupling constants, both short-range (¹JCH) and long-range (²JCH, ³JCH), were measured using experiments like GHMBC, GHETLOC, and G-BIRDR-HSQMBC. nih.gov These correlations were instrumental in connecting the structural fragments. For instance, HMBC correlations from the methyl protons H₃-24 to C-5, and from H-6 to C-5, linked two separate fragments of the molecule. nih.gov Likewise, an HMBC correlation from the H₂-2 protons to the ester carbonyl C-1 connected the northern and southern portions of the macrolide. nih.gov
An extension of the J-based configuration analysis was employed to establish the relative stereochemistry, particularly in conformationally complex regions. nih.gov This involved measuring heteronuclear coupling constants such as a large two-bond C-H coupling (²JCH) of -7.0 Hz between H-20 and C-19, which indicated that H-20 was gauche to the oxygen substituent at C-19. nih.gov The relative stereochemistry at C-16 was also established through detailed J-based analysis of the C-16–C-17 and C-16–C-30 bonds. nih.gov
Table 2: Key Coupling Constants (J) Used in the Structural Elucidation of this compound nih.gov
| Coupled Nuclei | Coupling Constant (Hz) | Type | Implication |
| H-18, H-19 | 2.0 | ³JHH | trans relationship in epoxide |
| H-19, H-20 | 6.9 | ³JHH | anti relationship |
| H-21, H-22 | 10.8 | ³JHH | Z geometry of double bond |
| H-20, C-19 | -7.0 | ²JCH | gauche relationship to C-19 oxygen |
| H-17, C-18 | 4.0 | ²JCH | gauche relationship to 18-OR |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound. The analysis yielded an [M+Na]⁺ ion at an m/z (mass-to-charge ratio) of 621.3242. nih.gov This corresponded to a calculated molecular formula of C₃₁H₅₀O₁₁Na⁺ (calculated m/z 621.3250), which was consistent with the data obtained from the ¹H and ¹³C NMR spectra. nih.gov The elemental composition derived from this measurement was crucial for confirming the number of atoms of each element in the molecule, providing a definitive constraint for the structural elucidation process. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Computational Approaches in Stereochemical Assignment
While spectroscopic data established the planar structure, determining the complex three-dimensional arrangement of atoms, or stereochemistry, required the aid of computational methods. nih.govacs.org
An iterative approach combining extensive molecular modeling with NMR data was essential to assign the relative stereochemistry of this compound. nih.gov Initially, a lowest energy conformer was identified using molecular dynamics simulations with AMBER. nih.gov This was followed by more advanced calculations using Density Functional Theory (DFT) at the B3LYP/d95** level of theory to optimize the geometry and compute theoretical J-values. nih.gov
The relative stereochemistry between different parts of the molecule was deduced by comparing the experimentally measured NMR coupling constants with the calculated values for various possible stereoisomers. nih.gov For example, the relative stereochemistry between the C-16, C-17, and C-30 positions was established by combining J-based analysis with NOESY correlations (e.g., between H-17 and H-19) and molecular modeling. nih.gov This integrated approach allowed for the assignment of the relative configuration of the numerous stereocenters in the molecule. nih.govd-nb.info However, subsequent synthetic studies have questioned the initially proposed configuration, highlighting the challenges in assigning complex stereostructures definitively, even with the aid of computational modeling. acs.orgd-nb.infoacs.org
Density Functional Theory (DFT) Calculations for Conformation Analysis
The initial elucidation of the relative stereochemistry of this compound was heavily reliant on an iterative process that combined Nuclear Magnetic Resonance (NMR) spectroscopy with molecular modeling. nih.gov A key component of this approach was the use of Density Functional Theory (DFT) to analyze the molecule's conformational preferences.
Researchers first identified a lowest-energy conformer through molecular dynamics using the AMBER force field. nih.gov Following this, DFT calculations were employed for geometry optimization and to compute theoretical NMR parameters, specifically the J-coupling constants. nih.gov This was performed using the GAUSSIAN03 software package with the B3LYP density functional and the d95** basis set. nih.gov The correlation between the computationally predicted coupling constants and those experimentally measured from various NMR experiments (including DQF-COSY, GHETLOC, and G-BIRDR-HSQMBC) was instrumental in the initial assignment of the relative stereochemistry of the 18-membered macrolide. nih.gov This J-based configuration analysis, augmented by DFT calculations, allowed for the proposal of a complete relative stereostructure for the natural product. nih.govnih.gov
| Computational Method | Details | Purpose | Reference |
| Molecular Dynamics | AMBER | Identification of lowest energy conformer | nih.gov |
| DFT Calculations | GAUSSIAN03 program, B3LYP density functional, d95** basis set | Geometry optimization and computation of J-coupling values | nih.gov |
Computational Studies to Resolve Structural Discrepancies
The structure of this compound, as initially proposed through NMR and computational analysis, presented a significant puzzle. nih.govnih.gov A major discrepancy arose when comparing its stereochemistry to that of other members of the tedanolide family, such as tedanolide and 13-deoxytedanolide (B1250190). nih.govnih.govnih.gov The proposed structure for this compound depicted the C(11)–C(23) fragment with a configuration that was largely enantiomeric to the equivalent key pharmacophoric region of its well-studied congeners. nih.govnih.gov
This stereochemical inconsistency prompted skepticism and further investigation. The original assignment was based in part on computational studies that suggested an eclipsed conformation in a portion of the molecule, which supported the proposed, albeit unusual, stereochemical arrangement. researchgate.net However, the fact that this configuration would be an outlier in a family of otherwise structurally related natural products suggested that the initial assignment might be incorrect. nih.govresearchgate.net This discrepancy became a driving force for synthetic chemists to target the molecule, or isomers of it, to provide definitive experimental evidence for its true structure. nih.govnih.gov
Confirmation and Reassessment of Proposed Configurations via Synthetic Endeavors
Chemical synthesis has played a pivotal role in scrutinizing the proposed structure of this compound. Several research groups initiated synthetic campaigns, not only to achieve the total synthesis of this complex molecule but also to resolve the outstanding stereochemical questions. nih.govnih.gov
The research group of Markus Kalesse accomplished the total synthesis of an isomer of the natural product, desepoxy-tedanolide C, designed to test the validity of the proposed structure. nih.govresearchgate.net This synthetic endeavor was particularly sensitive to the selection of protecting groups and utilized key strategies such as a Kiyooka aldol (B89426) reaction to construct the tertiary alcohol motif. nih.govresearchgate.net Upon completion of the synthesis, the spectroscopic data of the synthetic molecule was compared to the data reported for the natural isolate. nih.gov The comparison revealed significant differences in key NMR signals, leading the researchers to conclude that the data supported a different configuration than the one originally published. nih.govresearchgate.net Their findings suggested that the actual structure of this compound is analogous to the other members of the tedanolide family, directly challenging the initial assignment. nih.gov
Similarly, the group of William R. Roush, anticipating that the configuration of the C(11)–C(23) unit should match the pharmacophore of 13-deoxytedanolide, decided to pursue the synthesis of the enantiomeric structure of the one proposed for this compound. nih.gov Their work began with a convergent synthesis of the protected C(1)–C(11) fragment of their target enantiomer. nih.gov This strategic decision to target the enantiomer was explicitly based on the structural discrepancy with other tedanolides and highlights the crucial role of synthesis in reassessing and ultimately confirming the structures of complex natural products. nih.gov
| Indicative NMR Signal | Reported for Natural Product | Observed in Synthetic Isomer (Kalesse) | Implication |
| J-coupling H-21/H-22 | 10.8 Hz nih.gov | 8.5 Hz researchgate.net | Suggests different stereochemistry/conformation |
| ¹H NMR shifts | Differ from synthetic material | Differ from reported natural product | Points to incorrect structural assignment nih.govresearchgate.net |
| ¹³C NMR shifts | Differ from synthetic material | Differ from reported natural product | Points to incorrect structural assignment nih.govresearchgate.net |
Total Synthesis and Advanced Synthetic Studies
Retrosynthetic Strategies for Tedanolide (B1239426) C
The total synthesis of a complex natural product like Tedanolide C hinges on a well-devised retrosynthetic strategy, which deconstructs the target molecule into simpler, synthetically accessible fragments. For this compound, synthetic approaches have predominantly relied on convergent strategies, where different sections of the molecule are prepared independently before being coupled together at a late stage.
A common retrosynthetic plan involves disconnecting the macrolide at the ester linkage, the C6–C7 bond, and either the C12–C13 or C13–C14 bond. acs.orgd-nb.info This approach dissects the molecule into three main fragments of manageable complexity: a "northern" fragment, an "eastern" fragment, and a "southwestern" fragment. acs.orguni-hannover.de This strategy allows for flexibility, as the key stereocenters at C3, C6, and C7 are installed during the late-stage fragment couplings, making it possible to access different diastereomers of the target molecule from a common advanced intermediate. acs.orguni-hannover.de
| Disconnection Point | Resulting Fragments | Rationale | Reference(s) |
| Macrolactone Ester | Seco-acid | Standard disconnection to simplify the cyclic structure into a linear precursor. | acs.orgacademie-sciences.fr |
| C6–C7 Bond | Northern Fragment (e.g., C7-C12) and Southern Part | Aldol (B89426) disconnection to couple two major segments of the molecule. | acs.orgd-nb.infouni-hannover.de |
| C12–C13 or C13–C14 Bond | Southwestern Fragment and Eastern Fragment | A second aldol disconnection to assemble the southern portion of the molecule. | acs.orguni-hannover.deacademie-sciences.fr |
| Side Chain Alkene | Aldehyde and Sulfone | Julia-Kocienski olefination disconnection to attach the side chain at a late stage. | acs.orguni-hannover.deresearchgate.net |
The success of a convergent synthesis relies on efficient and stereoselective methods for coupling the key fragments. In the context of this compound synthesis, aldol reactions have been the primary tool for forming the crucial carbon-carbon bonds between the major subunits. acs.orguni-hannover.de
Research groups have investigated various aldol disconnections. A primary approach involves a C6–C7 bond disconnection, which couples a northern fragment with the remainder of the molecule. acs.org For instance, the aldol reaction between a northern fragment aldehyde and the enolate of an eastern fragment ketone has been explored. acs.org Another critical coupling joins the southwestern and eastern fragments, often via a C12-C13 or C13-C14 bond formation, also typically achieved through an aldol reaction. acs.orgd-nb.infouni-hannover.de The choice of disconnection and coupling strategy is critical, as the steric environment around the reacting centers can pose significant challenges. For example, forming the C13–C14 bond via an aldol reaction was anticipated to be difficult due to the adjacent tertiary alcohol in the southwestern fragment. acs.orguni-hannover.de
Controlling the stereochemistry across numerous stereocenters is arguably the most significant challenge in synthesizing this compound. Synthetic strategies have incorporated several methods to achieve high levels of stereocontrol.
Substrate Control: In many key reactions, the existing stereocenters within a fragment direct the stereochemical outcome of a new stereocenter. For example, the addition of vinylmagnesium bromide to an aldehyde intermediate was rationalized by Cram chelation control to produce the desired diastereomer of the resulting allylic alcohol. uni-hannover.de Similarly, titanium-mediated aldol reactions from chiral ketones have been used to prepare fragments with high stereoselectivity. rsc.org
Reagent Control: Chiral reagents are frequently used to induce asymmetry. In one instance, an aldol reaction between the eastern fragment and the southwestern fragment using (+)-DIPCl for enolate formation yielded the alcohol product as a single diastereomer. uni-hannover.de The Evans–Saksena protocol has been employed for anti-selective reductions. researchgate.net
Catalyst Control: Asymmetric catalysis offers an efficient way to set stereocenters. A notable example is the use of an asymmetric hydroformylation of a 1,3-diene to generate either C10 epimer with complete catalyst control, depending on the choice of catalyst ligand (e.g., (R,S)-Binaphos or (S,R)-Binaphos). nih.govacs.org This allows for a flexible, late-stage installation of this key stereocenter.
Key Methodologies in Total Synthesis
The construction of this compound's carbon skeleton has relied on a toolbox of powerful and reliable chemical reactions. Aldol and olefination reactions form the backbone of the fragment assembly, while macrolactonization provides the final ring closure.
Aldol reactions are central to the synthesis of this compound, used both for building up the carbon backbone within fragments and for coupling the fragments together. acs.orguni-hannover.deresearchgate.net
The Kiyooka aldol reaction proved to be a pivotal methodology. It was employed for the stereoselective construction of a particularly challenging motif: a tertiary alcohol flanked by three other oxygenated carbon atoms. acs.orguni-hannover.deresearchgate.netresearchgate.netresearchgate.net This reaction was instrumental in synthesizing the southern part of the molecule, establishing the correct stereochemistry of the tertiary alcohol. acs.orguni-hannover.de
The Mukaiyama aldol reaction , a Lewis-acid catalyzed reaction between a silyl (B83357) enol ether and an aldehyde, was also utilized. researchgate.netresearchgate.net For example, a vinylogous Mukaiyama aldol reaction was a key step in the synthesis of an eastern fragment of the molecule. acs.orguni-hannover.de
Fragment-coupling aldol reactions, however, sometimes presented challenges with diastereoselectivity. For example, an aldol reaction to form the C6–C7 bond using titanium tetrachloride and diisopropylethylamine proceeded in good yield but resulted in a nearly 1:1 mixture of diastereomers. acs.org In contrast, other aldol couplings, such as one using LiHMDS, generated a single isomer. researchgate.net
| Reaction Type | Purpose | Key Reagents/Conditions | Outcome | Reference(s) |
| Kiyooka Aldol | Stereoselective formation of a tertiary alcohol | Chiral Lewis Acid | High stereoselectivity in building the southern fragment. | acs.orguni-hannover.deresearchgate.net |
| Vinylogous Mukaiyama Aldol | Synthesis of eastern fragment | Lewis Acid (e.g., TiCl₄) | Key step in a known sequence to produce an alcohol intermediate. | acs.orguni-hannover.de |
| Fragment Coupling Aldol (C6-C7) | Connection of northern and southern parts | TiCl₄, DIPEA | Good yield (71%) but low diastereoselectivity (~1:1). | acs.org |
| Fragment Coupling Aldol (C12-C13) | Connection of southwestern and eastern fragments | (+)-DIPCl | Single diastereomer obtained. | uni-hannover.de |
The installation of the side chain of this compound was effectively accomplished using a Julia-Kocienski olefination . acs.orguni-hannover.deresearchgate.netresearchgate.net This powerful reaction forms a carbon-carbon double bond by coupling a sulfone with an aldehyde or ketone. In the synthesis of a desepoxy-tedanolide C analog, the Julia-Kocienski olefination was used to couple the entire southwestern fragment (as an aldehyde) with a sulfone representing the side chain. acs.orguni-hannover.de The reaction proceeded in good yield and with excellent E:Z selectivity (≥95:5), demonstrating its reliability for constructing the crucial trans-double bond in the side chain. acs.orguni-hannover.de
| Reactant 1 (Aldehyde) | Reactant 2 (Sulfone) | Purpose | Key Conditions | Outcome | Reference(s) |
| Aldehyde 41 | Sulfone 44 | Installation of the side chain onto the southwestern fragment | Strong base | Good yield, excellent E:Z ratio (≥95:5) | acs.orguni-hannover.de |
The final and often most challenging step in the synthesis of macrolides is the ring-closing macrolactonization. For this compound analogs, the Yamaguchi lactonization has been the method of choice. acs.orguni-hannover.depsu.edu This procedure involves activating the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by intramolecular esterification promoted by a base like DMAP.
This step was not without its difficulties. In one synthetic route, after formation of the linear seco-acid, the Yamaguchi lactonization successfully yielded the desired macrolactone. acs.orguni-hannover.de However, challenges related to protecting groups often complicated the endgame. For example, attempts to remove a para-methoxybenzyl (PMB) ether prior to macrolactonization led to a complex mixture of products. acs.orguni-hannover.de In another instance, the deprotection of silyl ethers created a triol, where the secondary alcohols of an anti-diol motif proved to be more reactive in macrolactonization than the desired primary alcohol, leading to the formation of undesired 12- and 14-membered lactones instead of the target 18-membered ring. acs.org These findings highlight the subtle conformational and reactivity effects that can dominate the outcome of macrolactonization reactions in complex systems.
| Precursor | Macrolactonization Method | Key Reagents | Outcome | Reference(s) |
| Seco-acid from precursor 51 | Yamaguchi Lactonization | 2,4,6-trichlorobenzoyl chloride, DMAP | Successful formation of macrolactone 52. | acs.orguni-hannover.de |
| Triol 62 | Yamaguchi Lactonization (attempted) | - | Unsuccessful; formation of undesired 12- and 14-membered lactones. | acs.org |
| Seco-acid from precursor 64 | Yamaguchi Lactonization | 2,4,6-trichlorobenzoyl chloride, DMAP | Successful formation of the target macrolactone. | acs.org |
Synthetic Routes to Key Fragments and Intermediates
The total synthesis of this compound has been approached through a convergent strategy, which involves the independent synthesis of several key fragments that are later coupled to construct the full carbon skeleton. This approach allows for the development of efficient and stereocontrolled routes to complex portions of the molecule.
A convergent and diastereoselective synthesis of the protected C1–C11 fragment of the targeted enantiomer of this compound has been developed. nih.gov This synthesis was accomplished in 13 steps starting from a known aldehyde. nih.gov
The key steps in this synthetic sequence include:
A tin(II) chloride (SnCl₂) mediated enantioselective Reformatsky-type reaction to establish the stereocenter at C3. beilstein-journals.orgnih.gov
An Evans-Crimmins aldol reaction to set the syn relationship between the stereocenters at C5 and C6. nih.gov
A Felkin-Ahn controlled addition of a vinylzincate derived from a vinyl iodide to an aldehyde to create the C7 stereocenter. This key fragment-coupling reaction proceeded in 80% yield with a 4:1 diastereoselectivity. nih.govnih.gov
The synthesis was completed by the Dess-Martin periodinane oxidation of the C5–C11 diol unit. nih.gov
Another approach to the C1–C11 fragment, common to both Tedanolide and 13-deoxytedanolide (B1250190), utilized the "nonaldol aldol" process developed by the Jung group. figshare.comucla.edu This methodology was applied twice in a 24-step sequence starting from a commercially available hydroxy ester to furnish the desired fragment. figshare.com
The synthesis of the C13–C15 fragment has been reported as part of a larger C13-epi-C1–C15 fragment construction. rsc.orgnih.gov This work provides insight into the stereocontrolled formation of the functionalities within this region. The strategy relied on the coupling of two smaller fragments of similar complexity, which were themselves prepared through highly stereoselective substrate-controlled titanium-mediated aldol reactions from chiral ketones. rsc.orgnih.gov Both of the chiral ketones used in this approach were derived from the same starting material, the methyl (S)-Roche ester, which served as the single chiral source for all the stereocenters in the fragment. rsc.org
An enantioselective synthesis of the C15–C21 fragment of this compound has been achieved. acs.org This synthetic route employed a novel one-pot syn-aldol and β-elimination sequence. acs.org This method serves as an alternative to the traditional Baylis-Hillman reaction and allows for the use of stoichiometric amounts of the aldehyde reaction partner. acs.org The key transformation utilized a chiral β-(phenylselenyl)propionyl imide. acs.org This approach also involved the installation of the tertiary alcohol at C16 through a stereoselective dihydroxylation. acs.org
The synthesis of the southern hemisphere of this compound analogs has been a focus of significant research, as this portion of the molecule is believed to be a key pharmacophoric unit. nih.gov An efficient and straightforward synthesis of a fully protected C13–C23 fragment of Tedanolide has been reported. ucla.edu The key steps of this convergent synthesis include a dienyllithium addition and a highly diastereoselective reduction of an enone. ucla.edu The synthesis of a diastereomeric analog of the C14–C23 segment of this compound has also been accomplished using a Kiyooka aldol reaction as the key step. acs.org This reaction was employed to construct the challenging quaternary center at C16 within a highly oxygenated environment. acs.orgresearchgate.net
The synthesis of the southern part of a desepoxy-Tedanolide C analog started from the commercially available (R)-Roche ester. acs.orguni-hannover.de A key step in this sequence was a stereoselective Kiyooka aldol reaction to install the tertiary alcohol. acs.orguni-hannover.de
The construction of the thirteen stereocenters of this compound with precise control over their relative and absolute configurations is a central theme in its total synthesis. This has necessitated the development and application of a wide array of modern stereoselective synthetic methods.
Aldol reactions have been particularly prominent in the various synthetic strategies. Different types of stereoselective aldol reactions have been employed for both fragment construction and the coupling of major fragments:
Kiyooka Aldol Reaction: This reaction has been instrumental in the stereoselective formation of the tertiary alcohol at C16, which is flanked by three other oxygenated carbons. acs.orguni-hannover.deresearchgate.net It has been used in the synthesis of the C14–C23 southern hemisphere analog and in the synthesis of the southern part of desepoxy-Tedanolide C. acs.orguni-hannover.deresearchgate.net
Evans-Crimmins Aldol Reaction: This reliable method was used to establish the syn-relationship between the C5 and C6 stereocenters in the synthesis of the C1–C11 fragment. nih.gov
Titanium-Mediated Aldol Reactions: Highly stereoselective substrate-controlled titanium-mediated aldol reactions have been used to prepare chiral ketones that are key building blocks for fragments such as the C13-epi-C1–C15 segment. rsc.orgnih.gov
Fragment Assembly Aldol Reactions: The coupling of large, complex fragments has been achieved through highly diastereoselective aldol reactions, for instance, in the assembly of a C5–C21 segment of Tedanolide. nih.gov
Beyond aldol reactions, other stereoselective methods have been crucial:
Felkin-Ahn Controlled Additions: The addition of a vinylzincate to an aldehyde to form the C7 stereocenter in the C1–C11 fragment proceeded with good diastereoselectivity, following the Felkin-Ahn model. nih.govnih.gov
Enantioselective Reformatsky-Type Reaction: A SnCl₂-mediated Reformatsky reaction was used to set the C3 stereocenter in the C1–C11 fragment synthesis. beilstein-journals.orgnih.gov
Nonaldol Aldol Process: This process, developed by Jung and coworkers, has been applied to the synthesis of the C1–C11 fragment. figshare.comucla.edu
Stereoselective Dihydroxylation: This method was used to install the tertiary alcohol at C16 in one of the approaches to the C15–C21 fragment. acs.org
The following table provides a summary of key stereoselective reactions used in the synthesis of this compound fragments.
| Reaction | Fragment | Stereocenters Formed/Controlled | Reference |
| Felkin-Ahn Addition | C1–C11 | C7 | nih.govnih.gov |
| Evans-Crimmins Aldol | C1–C11 | C5, C6 (syn) | nih.gov |
| SnCl₂-mediated Reformatsky | C1–C11 | C3 | beilstein-journals.orgnih.gov |
| Titanium-mediated Aldol | C13-epi-C1–C15 | Multiple centers from chiral ketones | rsc.orgnih.gov |
| syn-Aldol/β-Elimination | C15–C21 | C16 (via dihydroxylation) | acs.orgacs.org |
| Kiyooka Aldol Reaction | C14–C23 analog, Southern part | C16 (tertiary alcohol) | acs.orguni-hannover.deresearchgate.net |
| Nonaldol Aldol Process | C1–C11 | Multiple centers | figshare.comucla.edu |
These examples highlight the sophisticated use of stereoselective synthesis to address the immense challenge posed by the complex structure of this compound.
Comparative Analysis of Different Synthetic Approaches
The complex architecture of this compound, characterized by its 18-membered macrolactone core, multiple stereocenters, and densely functionalized regions, has made it a formidable target for total synthesis. Several research groups have undertaken this challenge, developing distinct and innovative strategies. A comparative analysis of these approaches reveals a variety of solutions to the key synthetic hurdles, including fragment disconnection, stereochemical control, and macrocyclization. The primary efforts have been directed by the research groups of Kalesse, Smith, and Roush, among others who have contributed significant fragment syntheses. researchgate.netacademie-sciences.fr
A central theme in the synthesis of tedanolides is the convergent assembly from major fragments, typically a "northern" and a "southern" hemisphere. academie-sciences.fr However, the specific bond disconnections and the strategies for constructing these fragments vary significantly.
Key Strategic Disconnections:
Most synthetic plans for this compound and its analogues disconnect the molecule into two or three major fragments. A common approach involves retrosynthetic cleavage at the macrolactone ester linkage and a key carbon-carbon bond to divide the carbon skeleton.
Kalesse Group's Approach: The Kalesse group's strategy towards desepoxy-Tedanolide C is notable for its use of multiple aldol reactions for fragment coupling. uni-hannover.denih.gov Their retrosynthetic analysis features disconnections at the C6-C7 and C12-C13 bonds, breaking the molecule into a northern fragment (C1-C6), a southwestern fragment, and an eastern fragment. uni-hannover.de This approach allows for the late-stage installation of stereocenters at C3, C6, and C7, offering flexibility to target different isomers of this compound. uni-hannover.de A pivotal element of their synthesis is the use of a Kiyooka aldol reaction to construct the sterically demanding C14 quaternary center, flanked by three other oxygenated carbons. uni-hannover.denih.gov
Smith Group's Unified Strategy: The Smith group developed a unified strategy aimed at accessing both (+)-tedanolide and (+)-13-deoxytedanolide, which shares significant structural homology with this compound. pnas.org Their approach is distinguished by a C11-C12 bond disconnection and the use of a bifunctional dithiane-vinyl iodide linchpin for fragment coupling. pnas.org The dithiane serves as a masked ketone, a crucial feature that circumvents potential issues with hemiketal formation that plagued other syntheses. psu.edu This strategy highlights a different approach to fragment assembly, relying on dithiane anion chemistry rather than multiple aldol couplings for the main backbone construction. pnas.org
Roush Group's Approach: The Roush group's work, primarily on 13-deoxytedanolide, also provides valuable insights applicable to this compound. Their strategy involved an aldol reaction to couple the northern and southern fragments. academie-sciences.fr However, a key challenge they encountered was the spontaneous and undesired formation of a stable hemiketal upon deprotection of the C15 hydroxyl group, which prevented the synthesis of tedanolide itself and highlighted a significant hurdle in the endgame of these molecules. psu.eduacademie-sciences.fr
Construction of Key Structural Motifs:
The stereochemically rich polypropionate backbone is a recurring feature in tedanolides. Different groups have employed distinct methodologies to construct this motif.
Evans Aldol Chemistry: The Evans syn-aldol reaction is a workhorse in polyketide synthesis and has been used extensively in the construction of tedanolide fragments. The Smith group, for instance, used successive Evans aldol condensations to build the C3-C6 polypropionate motif of their northern fragment. pnas.org Similarly, the Romea and Urpi group utilized an Evans-Saksena reduction to establish an anti-diol relationship in their synthesis of a C1-C15 fragment. acs.org
Non-Aldol Approaches: The Jung group explored alternative "non-aldol aldol" processes in their synthetic studies. ucla.eduucla.edu This involves Lewis acid-promoted rearrangements of epoxy silyl ethers to generate polypropionate-like structures, offering a different pathway to these key intermediates. ucla.edumdpi.com
Kiyooka Aldol Reaction: For the challenging C14 quaternary center of this compound, the Kalesse group successfully implemented a diastereoselective Kiyooka aldol reaction between a silyl ketene (B1206846) acetal (B89532) and an aldehyde derived from Roche ester. researchgate.netnih.gov This reaction was critical for establishing the tertiary alcohol with the correct configuration. nih.gov
Fragment Coupling and Endgame:
The coupling of major fragments and the final macrolactonization step represent the culmination of the synthetic effort, where the choice of strategy is critical for success.
| Research Group | Key Coupling Reaction | Fragments Coupled | Observations/Challenges | Ref. |
| Kalesse | Aldol Reactions | Northern (C1-C6) + Southern (C7-C23) | Good yield (80%) but low diastereoselectivity (1.8:1) for the C6-C7 coupling. | uni-hannover.de |
| Smith | Dithiane Anion Addition | C1-C11 dithiane + C12-C23 epoxide/iodide | Unified strategy for different tedanolides; dithiane masks ketone to prevent hemiketalization. | pnas.org |
| Roush | Aldol Reaction | C1-C12 aldehyde + C13-C23 ketone | Encountered problematic hemiketal formation upon deprotection, halting the synthesis of tedanolide. | psu.eduacademie-sciences.fr |
| Loh | Aldol Reaction | C1-C12 fragment + C13-C23 fragment | Reported synthesis of both hemispheres and fragment coupling, but not the total synthesis. | academie-sciences.frntu.edu.sg |
| Yonemitsu | Aldol Reaction | C1-C12 fragment + C13-C23 fragment | Used LiHMDS for coupling, which gave an unfavorable mixture of diastereomers. | psu.edu |
The final macrolactonization is also a critical step. The Yamaguchi protocol has been a popular and effective choice for this transformation, as demonstrated in the syntheses by Kalesse and Yonemitsu. nih.govpsu.edu The Smith group utilized an Evans-Tishchenko reaction to generate the seco-acid precursor, an unorthodox but effective maneuver that preserved the oxidatively sensitive dithiane group. pnas.org
A significant challenge that underscores the comparative analysis is the management of protecting groups. The numerous hydroxyl groups in this compound necessitate a robust and orthogonal protecting group strategy. The Smith group, for example, noted that the choice of protecting groups for the C15, C17, and C29 hydroxyls was one of the most critical aspects of their entire strategy, eventually opting for a combination of DEIPS, SEM, TIPS, and TBS ethers to navigate the complex endgame. academie-sciences.frpnas.orgpsu.edu The Kalesse group also described in detail the development of the protecting group setup for the southwestern hemisphere of their target. researchgate.net
Pre Clinical Biological Activities and Cellular Mechanisms
Cytotoxicity in Cancer Cell Lines (In Vitro Studies)
In vitro research has established Tedanolide (B1239426) C as a potent cytotoxic agent against specific cancer cell lines.
Tedanolide C exhibits strong anti-proliferative effects. nih.gov Studies have demonstrated its potent cytotoxicity against the HCT-116 human colorectal cancer cell line. nih.govnih.gov The concentration required to inhibit 50% of cell growth (IC₅₀) was determined to be 95.3 nM (or 0.057 µg/mL). nih.govnih.govnih.gov This level of activity places it in a class of highly potent cytotoxic compounds. nih.gov The tedanolide family of natural products, to which this compound belongs, is known for remarkable biological activities, often in the picomolar to nanomolar range. nih.govnih.govresearchgate.net
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| HCT-116 | Colorectal Carcinoma | 95.3 | nih.govnih.gov |
The cytotoxic activity of this compound is linked to its ability to interfere with the cell cycle. nih.gov When HCT-116 cells were treated with this compound, a significant accumulation of cells in the S-phase of the cell cycle was observed. nih.gov This S-phase arrest was evident after 24 hours of exposure to the compound and was sustained through 48 hours, indicating a robust inhibition of cell cycle progression. nih.gov This disruption prevents cancer cells from completing the DNA replication phase, thereby halting their division and proliferation.
Molecular Mechanisms of Action
Detailed molecular studies have identified the inhibition of protein synthesis as the primary mechanism through which this compound exerts its effects. nih.govnih.govnih.gov This mode of action is a characteristic feature of the tedanolide class of macrolides. nih.govrsc.org
The primary biological target for the tedanolide family is the inhibition of translation. nih.govnih.gov It is suggested that this compound, like its analogues Tedanolide and 13-deoxytedanolide (B1250190), functions as a potent inhibitor of protein biosynthesis. nih.govnih.gov
The mechanism of translation inhibition involves a direct interaction with the cellular machinery for protein synthesis. Studies on the closely related analogue, 13-deoxytedanolide, have provided significant insight into this process. Research revealed that a derivative of 13-deoxytedanolide strongly binds to the 80S ribosome, specifically targeting the 60S large subunit, with no binding observed to the 40S small subunit. acs.orgresearchgate.net Competition studies further demonstrated that 13-deoxytedanolide shares its binding site on the 60S subunit with other known translation inhibitors. acs.orgresearchgate.net These findings indicate that the tedanolide class of macrolides are potent inhibitors that target the eukaryotic ribosome. acs.orgresearchgate.netresearchgate.net
By binding to the 60S ribosomal subunit, tedanolides interfere with the elongation phase of protein synthesis. acs.orgresearchgate.net The interaction with the ribosome effectively halts the process of polypeptide chain extension. nih.govacs.orgresearchgate.net This disruption of protein production leads to the potent cytotoxic and cell cycle arrest effects observed in cancer cells treated with compounds from this family. nih.gov
Induction of Apoptosis (Pre-clinical Pathways)
The potent cytotoxicity of this compound, which exhibits an IC₅₀ value of 95.3 nM against HCT-116 human colon carcinoma cells, strongly indicates the induction of apoptosis, or programmed cell death, as a primary mechanism of action. nih.govnih.gov While specific studies detailing the intrinsic or extrinsic apoptotic pathways activated by this compound are not extensively documented, the mechanism can be inferred from its foundational effect on cellular machinery. The tedanolide family of compounds is known to function as powerful inhibitors of protein biosynthesis. nih.govuni-hannover.de This fundamental disruption of translation, a process essential for cell survival and proliferation, is a potent trigger for apoptosis. By halting the production of key proteins required for cellular function and survival, this compound likely creates a state of cellular stress that initiates the apoptotic cascade, leading to controlled cell death.
Investigation of Downstream Cellular Responses
Research into the cellular effects of the tedanolide family reveals specific and critical downstream responses. A key molecular target for the closely related analogue, 13-deoxytedanolide, has been identified as the 60S large ribosomal subunit. acs.org By binding to this crucial component of the cell's protein synthesis machinery, the compound effectively inhibits polypeptide elongation. acs.org This action halts the production of proteins, a catastrophic event for any cell.
In addition to this primary mechanism, preclinical studies on this compound have identified a distinct downstream effect on cell cycle progression. Treatment of HCT-116 cells with this compound resulted in cell cycle arrest in the S-phase, the period of DNA synthesis. acs.org This indicates that beyond simply stopping protein production, this compound interferes with the fundamental process of cell replication.
| Cellular Response | Target/Mechanism | Affected Cell Line |
| Inhibition of Protein Synthesis | Binds to 60S ribosomal subunit, halting polypeptide elongation (inferred from 13-deoxytedanolide). acs.org | General |
| Cell Cycle Arrest | Induces arrest in the S-phase. acs.org | HCT-116 |
Structure-Activity Relationship (SAR) Studies
While comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound are limited, research on its close analogue, 13-deoxytedanolide, provides critical insights into the molecular features governing the bioactivity of this class of macrolides. researchgate.net These studies involve the chemical modification of the molecule to determine which parts are essential for its cytotoxic effects. researchgate.net
Identification of Pharmacophoric Units
SAR studies on 13-deoxytedanolide have successfully identified the key pharmacophoric units—the essential regions of the molecule responsible for its biological activity. This research has pinpointed the "southern hemisphere" of the macrolide structure as the primary pharmacophore. researchgate.net This region is believed to be principally responsible for the interaction with the biological target. Furthermore, these studies have highlighted that the epoxide-bearing side chain is also essential for the compound's potent cytotoxicity. researchgate.net The molecule can be conceptually divided into a northern (C1–C9) and a southern (C10–C23) hemisphere, with the latter being critical for its function. nih.gov
| Molecular Region | Role in Activity |
| Southern Hemisphere (C10–C23) | Identified as the primary pharmacophore. researchgate.net |
| Epoxide-bearing Side Chain | Essential for potent cytotoxic activity. researchgate.net |
Role of Specific Functional Groups (e.g., Epoxide, Hydroxyls, Ketones, Olefins)
The biological activity of complex natural products like this compound is highly dependent on its specific functional groups. reachemchemicals.com SAR studies on the related compound 13-deoxytedanolide involved the targeted chemical transformation of key functional groups, including the epoxide, hydroxyls, ketones, and olefins, to probe their importance. researchgate.net The creation of ten different derivatives, each with a specific modification, demonstrated that alterations to these groups significantly impacted cytotoxicity. researchgate.net This confirms their direct involvement in the molecule's mechanism of action, likely by participating in the binding interactions with the ribosomal target. The precise arrangement and chemical nature of these groups are critical for maintaining the high potency observed in the tedanolide family.
Stereochemical Influence on Biological Activity
Stereochemistry—the three-dimensional arrangement of atoms—plays a pivotal role in the biological activity of this compound. The complex structure of the molecule, featuring numerous chiral centers, means that its specific 3D shape is crucial for its interaction with its biological target. This is underscored by the extensive and challenging synthetic efforts undertaken by multiple research groups to construct specific stereoisomers of this compound and its fragments. nih.govnih.gov
Intriguingly, the total synthesis of a desepoxidized diastereomer of this compound yielded a compound whose spectroscopic NMR data did not align perfectly with the natural product. nih.govuni-hannover.de This finding led researchers to question the originally proposed relative stereochemistry of natural this compound, suggesting that the actual configuration might be different. nih.govnih.govuni-hannover.de This highlights the profound sensitivity of the molecule's function to its stereochemical identity. Even minor variations in the spatial orientation of its atoms can dramatically alter its biological properties, likely by affecting the precise fit with its molecular target. The initial structural determination of this compound was based on coupling constants and molecular modeling, but synthetic chemistry has provided experimental evidence suggesting a need for structural revision. nih.govnih.gov
Analog Design, Synthesis, and Evaluation
Rationale for Analog Synthesis
The primary motivations for synthesizing analogs of Tedanolide (B1239426) C are multifaceted, focusing on enhancing its potential as a therapeutic agent and understanding its mechanism of action.
Improved Activity and Therapeutic Index: A central goal is to develop analogs with greater potency and selectivity against cancer cells, thereby widening the therapeutic window. The natural tedanolides, including Tedanolide C, exhibit extraordinary cytotoxicity, with some members active at picomolar concentrations. d-nb.info However, this high potency can also lead to toxicity in healthy cells. By systematically modifying the structure, researchers aim to dissociate the desired anticancer effects from general toxicity. For instance, simplifying the structure could lead to compounds that retain significant bioactivity while being more amenable to large-scale production. researchgate.net
Simplified Structure for Synthesis: The complex architecture of this compound, characterized by an 18-membered macrolide ring and numerous stereocenters, presents a formidable challenge for total synthesis. nih.govacademie-sciences.fr Developing structurally simpler analogs that retain the core pharmacophore is a key strategy. This approach not only facilitates the synthesis of sufficient quantities for extensive biological evaluation but also reduces the cost and complexity of production, which are critical factors for drug development. researchgate.net
Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of analogs is crucial for elucidating the SAR of this compound. By modifying specific functional groups and stereocenters, chemists can identify the key structural features essential for its potent cytotoxic activity. nih.gov For example, the synthesis and evaluation of analogs lacking certain functionalities, such as the epoxide ring, or having altered stereochemistry, can reveal the contribution of these features to the molecule's interaction with its biological target. nih.gov These studies provide a detailed map of the molecule's pharmacophore, guiding the design of future, more effective analogs. The synthesis of diastereomeric analogs has been a valuable tool in confirming or questioning the proposed stereochemistry of the natural product itself. nih.govresearcher.lifenih.gov
Synthetic Strategies for this compound Analogues
The synthesis of this compound analogs has been approached through two main strategies: the derivatization of the natural product and the total synthesis of modified structures.
The scarcity of naturally occurring this compound has limited the application of this approach. However, for related, more abundant tedanolide family members like the candidaspongiolides, semi-synthesis has been employed to generate derivatives. nih.gov This strategy involves chemically modifying the isolated natural product to create a series of analogs. For example, lipase-catalyzed hydrolysis of a complex mixture of candidaspongiolide acyl esters yielded the core macrolide, candidaspongiolide A. nih.gov Further semi-synthetic modifications of the candidaspongiolide equilibrium mixture were performed to investigate the importance of the hemiketal functionality for its cytotoxicity against melanoma cells. nih.gov
The total synthesis of modified this compound structures and its fragments has been the predominant strategy, offering the flexibility to introduce a wide range of structural variations. These synthetic endeavors have often focused on creating key fragments of the molecule or diastereomeric analogs to probe the importance of specific stereocenters. nih.govacademie-sciences.frresearcher.lifenih.govacademictree.orguni-hannover.deresearchgate.net
Key synthetic challenges include the construction of the highly oxygenated and stereochemically complex carbon skeleton. Several research groups have developed convergent strategies, which involve the synthesis of smaller, complex fragments that are later coupled to form the macrolide core. nih.govresearchgate.net
Noteworthy synthetic tactics include:
Aldol (B89426) Reactions: Diastereoselective aldol reactions have been instrumental in assembling the carbon framework and controlling the stereochemistry of the numerous hydroxyl groups. researchgate.netresearchgate.net For instance, a Kiyooka aldol reaction was a key step in the synthesis of a diastereomeric analog of this compound, enabling the formation of a challenging quaternary center. nih.govuni-hannover.deacs.org
Asymmetric Hydroformylation: This method has been used to create specific fragments of this compound, allowing for the late-stage, catalyst-controlled generation of either epimer at a given stereocenter. nih.gov
Fragment Coupling: Various coupling strategies, such as Julia-Kocienski olefination, have been employed to connect the synthesized fragments and build the complete carbon skeleton. nih.govuni-hannover.de
These synthetic efforts have not only provided access to a range of analogs but have also led to the questioning and revision of the originally proposed structure of this compound. nih.govresearchgate.net
Pre-clinical Biological Evaluation of Analogues
The synthesized analogs of this compound have undergone pre-clinical evaluation to assess their biological activity, primarily focusing on their cytotoxicity against various cancer cell lines.
The cytotoxicity of this compound analogs is typically evaluated against a panel of cancer cell lines, and the results are compared to the parent compound and other members of the tedanolide family.
This compound itself exhibits potent cytotoxicity, with a reported activity of 95.3 nM against HCT-116 human colon carcinoma cells. d-nb.infonih.gov The candidaspongiolides, which are structurally related to this compound, have shown particularly potent and selective activity against melanoma cell lines. nih.govmdpi.com For instance, candidaspongiolide A displayed a GI50 of less than 4 nM against seven melanoma cell lines. nih.gov
The following table summarizes the reported cytotoxicities of this compound and some of its analogs:
Table 1: Cytotoxicity of this compound and Related Analogs| Compound | Cell Line(s) | Reported Activity (IC50/GI50/ED50) |
|---|---|---|
| This compound | HCT-116 | 95.3 nM d-nb.infonih.gov |
| Tedanolide | Lymphocytic leukemia | ED50 at 26.2 pM d-nb.info |
| 13-deoxytedanolide (B1250190) | P388 murine leukemia | IC50 at 0.16 pM d-nb.info |
| Candidaspongiolide A | Melanoma cell lines | GI50 < 4 nM nih.gov |
| Candidaspongiolide acyl ester mixture | Melanoma cell lines | GI50 ~14 nM nih.gov |
| Candidaspongiolide (1) | NBT-T2 | IC50 37 ng/mL nih.gov |
| New Candidaspongiolide (2) | NBT-T2 | IC50 4.7 ng/mL nih.gov |
| New Candidaspongiolide (3) | NBT-T2 | IC50 19 ng/mL nih.gov |
Studies on simplified analogs have shown that truncated versions of the tedanolide structure can retain significant in vitro activity. researchgate.net This suggests that it is possible to design less complex analogs with potent anticancer properties.
The primary biological target of the tedanolide family is the inhibition of protein synthesis. d-nb.infonih.gov It is believed that they bind to the 60S ribosomal subunit, thereby blocking translation. nih.gov Analogs of this compound are generally presumed to share this mechanism of action.
Studies on myriaporone 3/4, a natural product that resembles the southern hemisphere of the tedanolides, have shown that it also inhibits protein synthesis with low nanomolar potency, similar to the tedanolides. nih.gov This finding supports the hypothesis that the southern hemisphere of the tedanolide structure is a key pharmacophore.
However, subtle structural differences in analogs can lead to variations in their biological activity and potentially their precise mechanism of interaction with the ribosome. For example, the stereochemistry at certain positions has been shown to be critical for potency, suggesting a highly specific binding interaction. nih.gov Further mechanistic studies on a wider range of this compound analogs are needed to fully understand the nuances of their mode of action.
Relationship to Other Tedanolide Family Members and Related Compounds (e.g., Myriaporones, Candidaspongiolides)
This compound is a member of the broader tedanolide family, a group of potent cytotoxic macrolides isolated from various marine sponges. uni-hannover.depsu.edu Its structure and activity are best understood in comparison to its congeners, including other tedanolides, the structurally simpler myriaporones, and the acylated candidaspongiolides. These compounds share a common biosynthetic origin, likely from symbiotic microorganisms, which accounts for their structural resemblances. nih.govnih.gov
Tedanolide Family Congeners
The tedanolide family includes several key members, such as the parent compound tedanolide, 13-deoxytedanolide, and the more recently discovered this compound. psu.edu While they all share a fundamental 18-membered macrolide core and an epoxide-containing side chain, significant structural variations exist, which profoundly impact their biological profiles. nih.gov
This compound's structure diverges notably from tedanolide and 13-deoxytedanolide in its substitution pattern and proposed stereochemistry. uni-hannover.de A particularly striking difference is that nearly every analogous stereocenter beyond the C7 position in this compound is assigned a configuration that is epimeric to the other tedanolides. nih.gov Furthermore, the methylation and oxygenation patterns in this compound differ significantly from its well-known relatives. uni-hannover.de
These structural distinctions translate to differences in cytotoxic potency. While all tedanolides exhibit powerful activity against various cancer cell lines, this compound is reported to be less potent than both tedanolide and 13-deoxytedanolide. uni-hannover.denih.gov For instance, this compound showed an IC50 of 95.3 nM against HCT-116 cells, whereas tedanolide and 13-deoxytedanolide have demonstrated activity in the picomolar to low nanomolar range against other cell lines. uni-hannover.de
Myriaporones: The "Southern Hemisphere" Analogs
The myriaporones are a class of natural products that bear a strong structural resemblance to the C10–C23 "southern hemisphere" of the tedanolide scaffold. nih.govrsc.org Isolated from the Mediterranean false coral Myriapora truncata, these simpler molecules surprisingly retain much of the potent biological activity of the more complex tedanolides. nih.gov Myriaporone 3/4, for example, exists as an equilibrium between an open-chain form (myriaporone 4) and a closed hemiketal form (myriaporone 3). nih.gov
Despite representing only a portion of the full macrolide, myriaporone 3/4 is a potent inhibitor of eukaryotic protein synthesis and cell proliferation, with IC50 values in the low nanomolar range. nih.govresearchgate.net Comparative studies place its potency between that of other tedanolides; it is more potent than this compound but less so than tedanolide and 13-deoxytedanolide. nih.gov Structure-activity relationship (SAR) studies on myriaporones have identified crucial pharmacophores that are also relevant to the tedanolide family, such as the C18–C19 epoxide in the side chain. nih.govresearchgate.net The finding that these chemically simpler structures can harness the biological power of the tedanolides makes them valuable tools for biochemical research and potential therapeutic development. nih.govresearchgate.net
Candidaspongiolides: Acylated Tedanolide Analogs
The candidaspongiolides are another distinct group of tedanolide analogues, isolated from sponges of the genus Candidaspongia. nih.govnih.gov Their defining feature is a core macrolide, structurally related to tedanolide, that is esterified with a complex mixture of long-chain fatty acids. nih.govnih.gov The primary structural modifications compared to tedanolide are centered in the C-11 to C-15 region of the macrolide skeleton. nih.gov Additionally, the C-7 position is acetylated in the candidaspongiolides, unlike in tedanolide. nih.gov
The native candidaspongiolide mixture is potently cytotoxic. nih.gov Through enzymatic hydrolysis, the mixture can be converted to a single, deacylated macrolide core, termed candidaspongiolide A, which also demonstrates significant cytotoxicity. nih.gov This highlights that the core macrolide structure is the primary driver of the potent biological activity. The candidaspongiolides, along with the myriaporones and other tedanolides, are thought to share a common biosynthetic pathway, which explains the conservation of the core structural motifs across these different compound families. nih.gov
Interactive Data Tables
Table 1: Structural Comparison of this compound and Related Compounds
| Feature | This compound | Tedanolide | 13-deoxytedanolide | Myriaporone 3/4 | Candidaspongiolide A |
| Macroring Size | 18-membered | 18-membered | 18-membered | Acyclic / Hemiketal | 18-membered |
| Core Structure | Macrolide | Macrolide | Macrolide | "Southern Hemisphere" Fragment | Macrolide |
| Side Chain | Epoxide-containing | Epoxide-containing | Epoxide-containing | Epoxide-containing | Epoxide-containing |
| C13 Substitution | -OH | -OH | -H | -OH | -OH |
| C7 Substitution | -OH | -OH | -OH | N/A | -OAc |
| Key Stereochem | Epimeric to other tedanolides beyond C7 | Defined | Defined | Resembles tedanolide southern half | Similar to tedanolide |
| Source | Ircinia sp. sponge | Tedania ignis sponge | Mycale adhaerens sponge | Myriapora truncata bryozoan | Candidaspongia sp. sponge |
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Reported Activity (IC50 / GI50) | Reference |
| This compound | HCT-116 | IC50 = 95.3 nM | uni-hannover.de |
| Tedanolide | P388 Murine Leukemia | ED50 = 26.2 pM | uni-hannover.de |
| 13-deoxytedanolide | P388 Murine Leukemia | IC50 = 0.16 pM | uni-hannover.de |
| Myriaporone 3/4 | P388 Mouse Leukemia | IC50 = 15.4 ± 1.7 nM | nih.gov |
| Myriaporone 3/4 | Bovine Aortic Endothelial | IC50 = 15.9 ± 1.0 nM | nih.gov |
| Candidaspongiolide Mixture | NCI 60-Cell Line Panel | Mean GI50 = 14 ng/mL | nih.gov |
| Candidaspongiolide A | Melanoma Cell Lines (avg) | GI50 < 4 nM | nih.gov |
Future Directions and Research Opportunities
Advancements in Stereoselective Synthetic Methodologies
The total synthesis of Tedanolide (B1239426) C and its analogues is a formidable challenge due to its numerous stereocenters and macrolactone ring. Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes.
Key areas for advancement include:
Novel Aldol (B89426) Reactions: The construction of the carbon skeleton of tedanolides has heavily relied on aldol reactions. researchgate.netnih.gov A pivotal development has been the use of the Kiyooka aldol protocol to stereoselectively create the tertiary alcohol and adjacent oxygenated carbons. d-nb.inforesearchgate.net Future work will likely explore new variations of aldol reactions, including substrate-controlled titanium-mediated aldol reactions, to improve yields and diastereoselectivity for key fragments. nih.gov
Fragment Coupling Strategies: Convergent synthetic strategies, where complex fragments are synthesized independently and then coupled, are crucial for efficiency. nih.govnih.gov Researchers are continuously exploring new and more effective fragment coupling reactions, such as the Julia-Kocienski olefination, to assemble the carbon framework. researchgate.netd-nb.info
Protecting Group Strategies: The synthesis of complex molecules like Tedanolide C is often complicated by the need for intricate protecting group manipulations. researchgate.netresearchgate.net Developing more robust and orthogonal protecting group strategies will be essential to streamline synthetic routes and avoid unwanted side reactions. researchgate.net
The total synthesis of a diastereomer of desepoxy-tedanolide C has already provided valuable insights and has led to questions about the originally proposed structure of the natural product. researchgate.netacs.org Continued synthetic efforts will not only provide access to this potent molecule but will also help to definitively establish its correct stereochemical configuration. researchgate.netacs.org
Further Elucidation of Molecular Targets and Pathways
While the potent cytotoxicity of this compound against cell lines like HCT-116 is well-documented, a comprehensive understanding of its mechanism of action is still evolving. researchgate.netacs.org
Future research in this area should focus on:
Inhibition of Protein Synthesis: Related compounds, such as 13-deoxytedanolide (B1250190), are known to inhibit protein synthesis by binding to the 60S large ribosomal subunit. nih.gov It is highly probable that this compound shares this mechanism. d-nb.info Detailed biochemical and structural studies are needed to confirm this and to identify the precise binding site and interactions with the ribosome.
Cell Cycle Arrest: Treatment of HCT-116 cells with this compound has been shown to cause cell cycle arrest in the S-phase. researchgate.netresearchgate.net Further investigation is required to elucidate the specific molecular players and signaling pathways involved in this cell cycle checkpoint activation.
Identification of Novel Targets: While protein synthesis is a likely primary target, the possibility of other molecular targets cannot be excluded. Unbiased screening approaches, such as chemical proteomics, could reveal additional binding partners and shed new light on the full spectrum of its biological activities.
Signal Transduction Pathways: The cellular response to this compound likely involves the modulation of various signal transduction pathways. For instance, related compounds have been shown to activate stress-activated protein kinases like p38 and JNK. nih.gov Investigating the impact of this compound on these and other signaling cascades will provide a more complete picture of its cellular effects.
Development of Novel Analogues with Enhanced Potency or Specificity
The complex structure of this compound offers a rich scaffold for the design and synthesis of novel analogues with improved therapeutic properties.
Key strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies: The synthesis of simplified and truncated analogues has already demonstrated that significant biological activity can be retained in smaller, less complex molecules. researchgate.netnih.gov For example, simplified analogues have shown activity in the micromolar range, which, while less potent than the parent compound, provides valuable leads for further development. nih.gov Systematic SAR studies, guided by the synthesis of a diverse range of analogues, will be crucial for identifying the key structural features required for potent cytotoxicity.
Targeted Modifications: Based on a deeper understanding of the molecular target, future analogues can be designed to have enhanced binding affinity or improved selectivity. This could involve modifying specific functional groups or altering the conformation of the macrolide ring to optimize interactions with the ribosomal binding site.
Improved Pharmacokinetic Properties: In addition to potency, the development of clinically viable anticancer agents requires favorable pharmacokinetic properties, such as improved solubility, stability, and bioavailability. Analogue design can address these challenges by incorporating features that enhance drug-like properties.
Semisynthetic Derivatives: The isolation of new tedanolide analogues from natural sources, such as the candidaspongiolides, and the generation of semisynthetic derivatives have been instrumental in developing initial SAR. researchgate.net This approach will continue to be a valuable tool for rapidly exploring chemical space and identifying promising new leads.
Integration of Computational and Experimental Approaches in Design and Analysis
The synergy between computational modeling and experimental validation is becoming increasingly powerful in natural product research and drug discovery. mdpi.com For a molecule as complex as this compound, this integrated approach is particularly valuable.
Future research will benefit from:
Molecular Modeling: Computational modeling was instrumental in the initial determination of the relative stereochemistry of this compound. researchgate.netacs.org Further computational studies, including conformational analysis and molecular dynamics simulations, can provide deeper insights into the three-dimensional structure of this compound and its analogues, helping to rationalize their biological activity. uni-hannover.de
Docking and Virtual Screening: Once the molecular target is definitively confirmed, computational docking studies can be used to predict the binding modes of this compound and its analogues. mdpi.com This can guide the design of new derivatives with improved binding affinity and selectivity. Virtual screening of compound libraries against the target could also identify novel scaffolds that mimic the activity of this compound.
Quantum Mechanical Calculations: DFT (Density Functional Theory) calculations can be employed to understand the electronic properties of this compound and to rationalize the outcomes of key chemical reactions in its synthesis. acs.org This can aid in the development of more efficient synthetic strategies.
Iterative Design Cycles: The most effective approach will involve iterative cycles of computational design, chemical synthesis, and biological evaluation. mdpi.com Computational predictions will guide the synthesis of new analogues, which will then be tested experimentally. The resulting data will be used to refine the computational models, leading to a more efficient and targeted drug discovery process.
Exploration of New Natural Sources or Cultivation Strategies for Sustainable Supply
The low natural abundance of this compound and related compounds is a significant bottleneck for further research and development. bioflux.com.ro Ensuring a sustainable and reliable supply is a critical area for future investigation.
Potential solutions include:
Q & A
Basic: What are the common synthetic strategies for constructing the macrocyclic core of Tedanolide C?
The macrocyclic core of this compound is typically synthesized via enantioselective fragment coupling and stereochemical control at critical positions. Key steps include:
- Reformatsky-type reactions using SnCl₂ and azacarbenoid intermediates to establish C(7) hydroxyl stereochemistry via Felkin-Ahn transition states .
- Aldol condensations (e.g., TiCl₄/(-)-sparteine-mediated) for C(1)–C(11) fragment assembly .
- Hydroformylation strategies with Binaphos ligands to control C(10) configuration (>95:5 selectivity) .
Reference: Synthetic protocols in .
Basic: How is the stereochemistry of key hydroxyl groups in this compound confirmed experimentally?
Stereochemical assignments rely on:
- ¹H NOE experiments to verify spatial relationships (e.g., C(5)-OH and C(6)-CH₃ cis-configuration) .
- ¹³C NMR analysis of diol derivatives to confirm cis-diol configurations (e.g., C(3)-OH and C(5)-OH) .
- X-ray crystallography for absolute configuration determination in intermediates .
Reference: .
Advanced: What methodologies address stereochemical discrepancies in this compound fragment synthesis?
Discrepancies (e.g., C(1)–C(7) vs. C(10)–C(23) stereochemistry) are resolved through:
- Chiral auxiliary-driven synthesis (e.g., Binaphos ligands) to enforce enantiomeric excess .
- Comparative DFT modeling to validate NMR-derived configurations against computational predictions .
- Protecting group strategies (e.g., TBS/TMS ethers) to isolate and characterize stereoisomers .
Reference: .
Advanced: How do researchers optimize reaction conditions for high enantiomeric excess in this compound intermediates?
Optimization involves:
- Ligand screening : Binaphos ligands achieve >95:5 selectivity in hydroformylation .
- Solvent/temperature control : Low-temperature TiCl₄-mediated aldol reactions minimize epimerization .
- Additive effects : ZnMe₂ or tBuLi improves stereoselectivity in vinyl iodide couplings (4:1 dr) .
Reference: .
Basic: What in vitro assays are used to assess this compound's anticancer activity?
- HCT-116 cytotoxicity assays : IC₅₀ values (e.g., 0.057 µg/mL) quantify potency .
- Cell cycle analysis : S-phase arrest observed at 0.2 µg/mL after 24-hour exposure .
- Protein synthesis inhibition assays : Comparative studies with 13-deoxytedanolide validate mechanism .
Reference: .
Advanced: What computational methods support the structural elucidation of this compound?
- Density Functional Theory (DFT) : Validates NMR-derived relative configurations .
- Molecular dynamics simulations : Predicts bioactive conformations of the macrocyclic core .
- Docking studies : Explores interactions with ribosomal targets implicated in protein synthesis inhibition .
Reference: .
Basic: What protective group strategies are employed in this compound synthesis?
- TBS ethers : Protect secondary alcohols (e.g., C(11)-OH) during fragment coupling .
- TMS ethers : Stabilize aldol adducts for subsequent oxidation .
- Benzyl (Bn) groups : Facilitate selective deprotection in diol intermediates .
Reference: .
Advanced: How does the stereochemical configuration at C(10) influence this compound's biological activity?
- Enantiomer comparison : C(10)-R configuration (vs. 13-deoxytedanolide’s S) enhances HCT-116 cytotoxicity .
- Epoxide ring strain : C(10) stereochemistry modulates macrocycle rigidity and target binding .
Reference: .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas .
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton/carbon connectivity in complex fragments .
- IR spectroscopy : Tracks carbonyl stretching in α-methylene-β-hydroxy esters .
Reference: .
Advanced: How do synthetic approaches to this compound compare with those of its analogs like 13-deoxytedanolide?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
